Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

PHA-680626 vs CD532 AURKA N-Myc disruption
efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: PHA-680626
Cat. No.: S547890

Quantitative Comparison of PHA-680626 and CD532

The table below summarizes key quantitative and characteristics data for both inhibitors to facilitate a direct

comparison.

Feature PHA-680626 CD532

Primary Mechanism  Amphosteric/Conformation- Amphosteric/Conformation-disrupting
disrupting inhibitor [1] [2] inhibitor [3]

Effect on AURKAIN-  Disrupts interaction, promotes N- Disrupts interaction, promotes N-Myc

Myc Complex Myc degradation [1] [4] degradation [3]

Reported AURKA 99 nM [1] 45 nM [3]

ICs0

Kinase Selectivity Pan-Aurora inhibitor (AURKA, Selective for Aurora-A [3]
AURKB, AURKC) [1]

Key Structural Induces a "closed" conformation of Induces a large structural shift and

Effect the AURKA activation loop [1] "closed" conformation of AURKA [3]
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Feature PHA-680626 CD532

Cellular ECso (in Information not specified in search ~223 nM (SK-N-BE(2)); ~147 nM
neuroblastoma results (Kelly) [3]

lines)

Key Experimental SPR competition assays, Proximity Western blot (N-Myc loss), cytotoxicity
Evidence Ligation Assays (PLA) [1] assays, co-crystal structure analysis [3]

Detailed Experimental Data and Context

e Efficacy in Reducing N-Myc Levels: Treatment with CD532 results in a clear, time-dependent loss
of N-Myc protein, observable within 4 hours of treatment in MYCN-amplified neuroblastoma cells [3].
PHA-680626 has been validated to reduce N-Myc cellular levels and cell viability in MYCN-
overexpressing tumor cell lines, though specific time-course data was not available in the provided
results [1].

¢ Mechanism of Action: Both compounds are ATP-competitive inhibitors that act in an amphosteric
manner. This means they not only inhibit the kinase activity of AURKA (orthosteric inhibition) but also
induce a specific conformational change in the protein. This change, particularly in the activation loop,
disrupts the protein-protein interaction (PPI) with N-Myc, leading to N-Myc's proteasomal degradation
[1][3].

e Experimental Protocols: Key methodologies used to establish the efficacy of these inhibitors
include:

o Surface Plasmon Resonance (SPR): Used to demonstrate that PHA-680626 competes with
the N-Myc-derived peptide (Myc-AIR) for binding to AURKA in a cell-free system [1].

o Proximity Ligation Assay (PLA): Used in cellular models to visually confirm the disruption of
the native AURKA/N-Myc complex following treatment with PHA-680626 [1].

o Western Blotting: A standard method to monitor the decrease in N-Myc protein levels and
changes in phosphorylation of downstream markers like Histone H3 after treatment with CD532
[3].

o X-ray Crystallography: Provided the co-crystal structures of AURKA bound to these inhibitors,
revealing the atomic-level details of the conformational changes they induce [1] [3].

The AURKA/N-Myc Signaling Pathway and Inhibitor
Mechanism
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The following diagram illustrates the biological context of the AURKA/N-Myc interaction and how PHA-
680626 and CD532 exert their effects.
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Key Takeaways for Researchers

e CD532 demonstrates higher potency in biochemical kinase inhibition assays (lower ICso) and is more
selective for Aurora-A, which may reduce off-target effects in cellular models [1] [3].

e PHA-680626 represents a valuable tool compound that confirms the broader principle that diverse
chemotypes can induce the critical conformational change in AURKA needed to disrupt the N-Myc
complex [1].

¢ The primary difference lies in their selectivity and potency, rather than their fundamental
mechanism. Both are validated as effective conformation-disrupting inhibitors.

The search indicates that research in this area is advancing towards new modalities. A 2025 study highlights
the development of AURKA Proteolysis-Targeting Chimeras (PROTACs), which degrade AURKA
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protein entirely, leading to a more profound and sustained loss of N-Myc compared to the inhibitory effects

of small molecules like CD532 and PHA-680626 [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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